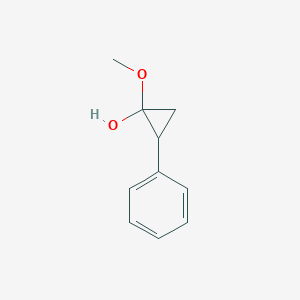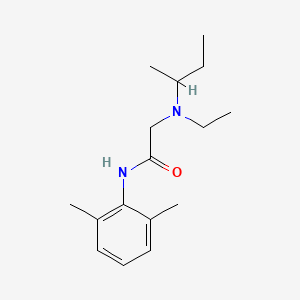![molecular formula C15H20BrN3O3 B14610654 1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid CAS No. 58831-19-9](/img/structure/B14610654.png)
1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and bromophenyl groups Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromophenyl)hexyl]imidazole typically involves the reaction of 4-bromobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(4-Bromophenyl)hexyl]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted imidazole derivatives
- Oxidized or reduced imidazole compounds
- Cyclized heterocyclic structures
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Bromophenyl)hexyl]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Bromophenyl)hexyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group enhances the compound’s binding affinity and specificity, leading to more potent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid
- 4-Bromo-1,2-dimethyl-1H-imidazole
- 1-[2-(4-bromophenyl)hexyl]imidazole
Comparison: 1-[2-(4-Bromophenyl)hexyl]imidazole stands out due to its unique combination of the bromophenyl and imidazole moieties. This combination enhances its reactivity and potential applications compared to other similar compounds. The presence of the bromine atom in the phenyl ring increases its electrophilicity, making it more suitable for various chemical reactions and biological interactions.
Conclusion
1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for therapeutic and industrial uses. Further research and development can unlock its full potential and lead to new discoveries and innovations.
Eigenschaften
CAS-Nummer |
58831-19-9 |
|---|---|
Molekularformel |
C15H20BrN3O3 |
Molekulargewicht |
370.24 g/mol |
IUPAC-Name |
1-[2-(4-bromophenyl)hexyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H19BrN2.HNO3/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13;2-1(3)4/h5-10,12,14H,2-4,11H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
IVAGQDLXKZIOMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)Br.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)

![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)


![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)



![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
![[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B14610624.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)
